6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position, a trifluoromethyl group at the 8th position, and a methyl ester group at the 2nd position of the imidazo[1,2-a]pyridine core. These structural features contribute to its unique chemical and biological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a multi-component reaction involving an aryl ketone, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent under mild conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents (H2O2, KMnO4) in aqueous or organic solvents.
Reduction Reactions: Reducing agents (NaBH4, LiAlH4) in organic solvents.
Coupling Reactions: Palladium catalysts, bases (K2CO3, NaOH), and solvents (THF, toluene) under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Deiodinated imidazo[1,2-a]pyridine derivatives.
Coupling Products: Biaryl or alkyne-linked imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester can be compared with other similar compounds such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of iodine.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Different substitution pattern and additional heterocyclic ring.
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole: Contains additional functional groups and different substitution pattern.
Properties
IUPAC Name |
methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3IN2O2/c1-18-9(17)7-4-16-3-5(14)2-6(8(16)15-7)10(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXBEJADSYTGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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